6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by a bromine atom at the 6th position and a keto group at the 4th position
Scientific Research Applications
6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Safety and Hazards
Future Directions
While the future directions for this specific compound are not explicitly mentioned in the retrieved papers, compounds containing the pyrimidine core, such as pyridopyrimidines, have been the subject of extensive research due to their wide range of biological activities . They have potential applications in the development of new drugs for various diseases .
Mechanism of Action
Target of Action
The primary targets of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one are tyrosine kinase , adenylate kinase (AK) , and Cdk4 . These enzymes play crucial roles in cellular signaling, energy metabolism, and cell cycle regulation, respectively .
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction leads to changes in cellular signaling pathways, energy metabolism, and cell cycle progression .
Biochemical Pathways
The inhibition of tyrosine kinase, AK, and Cdk4 by this compound affects multiple biochemical pathways. For instance, the inhibition of tyrosine kinase can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and survival . The inhibition of AK can affect energy metabolism, potentially leading to cell death . Lastly, the inhibition of Cdk4 can halt cell cycle progression, preventing the proliferation of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of cellular signaling, alteration of energy metabolism, and inhibition of cell cycle progression . These effects can lead to the suppression of cell proliferation and survival, potentially making this compound a promising candidate for anticancer therapy .
Biochemical Analysis
Biochemical Properties
It has been used as an intermediate in the synthesis of other compounds
Cellular Effects
Some derivatives of this compound have shown antitumor activities against human breast carcinoma cells (MCF-7) and human colon cancer cells (HCT-116) in vitro .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate, followed by cyclization with formamide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The keto group at the 4th position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyrido[2,3-d]pyrimidinones, reduced derivatives, and cyclized heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloropyrido[2,3-d]pyrimidin-4(1H)-one
- 6-Fluoropyrido[2,3-d]pyrimidin-4(1H)-one
- 6-Iodopyrido[2,3-d]pyrimidin-4(1H)-one
Uniqueness
6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIXKKYHWOYPLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672058 |
Source
|
Record name | 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155690-79-2 |
Source
|
Record name | 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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